BenchChemオンラインストアへようこそ!

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

physicochemical profiling logP drug-likeness

N-Benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 942009-05-4) is a synthetic small-molecule acetamide that integrates a 6‑chlorobenzothiazole core, a benzyl substituent at the acetamide nitrogen, and a 4‑methylsulfonylphenyl acetyl group. With a molecular weight of 471.0 g·mol⁻¹ and a calculated logP of ~5.63 , the compound presents a moderately lipophilic scaffold that is being explored in early‑stage medicinal chemistry programs.

Molecular Formula C23H19ClN2O3S2
Molecular Weight 470.99
CAS No. 942009-05-4
Cat. No. B2421269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS942009-05-4
Molecular FormulaC23H19ClN2O3S2
Molecular Weight470.99
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C23H19ClN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3
InChIKeyBAKXSMRWVRILCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (942009-05-4) – Structural & Procurement Baseline


N-Benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 942009-05-4) is a synthetic small-molecule acetamide that integrates a 6‑chlorobenzothiazole core, a benzyl substituent at the acetamide nitrogen, and a 4‑methylsulfonylphenyl acetyl group . With a molecular weight of 471.0 g·mol⁻¹ and a calculated logP of ~5.63 [1], the compound presents a moderately lipophilic scaffold that is being explored in early‑stage medicinal chemistry programs. Its structural novelty relative to simpler benzothiazole‑acetamide analogs makes it a candidate for probing structure‑activity relationships where both the chloro and methylsulfonyl motifs may drive target engagement and physicochemical behaviour that are not achievable with generic, unsubstituted benzothiazole derivatives.

Why Generic Benzothiazole Acetamide Replacements Cannot Substitute for 942009-05-4 in Research Sourcing


Superficially analogous compounds such as N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941884-12-4) share the benzothiazole‑acetamide backbone but lack the 6‑chloro substituent; this single atom change alters both electronic distribution and lipophilicity, causing measurable shifts in target affinity and physicochemical profiles . Class‑level SAR studies on benzothiazole‑acetamide hybrids consistently demonstrate that electron‑withdrawing substituents at the 6‑position enhance antibacterial, kinase‑inhibitory, and antitumor activities relative to unsubstituted or electron‑donating analogs [1]. Moreover, the 4‑methylsulfonylphenyl group contributes a hydrogen‑bond‑accepting sulfone that is absent in many commercially available benzothiazole intermediates; its replacement with a simple phenyl or thiophene ring typically results in a loss of potency against sulfone‑sensitive targets. Therefore, procurement of a non‑specific “benzothiazole acetamide” in place of 942009-05-4 risks introducing an uncontrolled variable that can confound SAR interpretation and lead to false‑negative results in downstream assays.

Quantitative Differentiation Evidence for 942009-05-4 Against Closest Structural Analogs


Lipophilicity Modulation by 6‑Cl Substituent versus Des‑Cl Analog

The target compound exhibits a calculated logP of 5.63 (ZINC) compared with a predicted logP of ~4.4 for the des‑chloro analog N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941884-12-4) [1]. This difference of approximately 1.2 log units reflects the significant impact of the 6‑chloro substituent on lipophilicity, which in turn influences membrane permeability and non‑specific protein binding.

physicochemical profiling logP drug-likeness

Topological Polar Surface Area (tPSA) Differentiation and Absorption Potential

The target compound has a calculated tPSA of 66 Ų [1], a value that lies within the generally favourable range for oral absorption (<140 Ų) but is notably lower than many benzothiazole‑acetamide analogs that carry additional hydrogen‑bond donors. For reference, the des‑chloro analog has an identical calculated tPSA (66 Ų) due to the same polar atom count; however, the chlorine atom increases the molecular weight from 436.5 to 471.0, reducing the fraction of polar surface area relative to total surface, which can enhance passive transcellular permeability .

tPSA oral absorption physicochemical properties

Class‑Level Antibacterial Potency Enhancement Conferred by the 6‑Chloro Substituent

In a series of methylsulfonyl‑benzothiazole (MSBT) derivatives, the presence of a 6‑chloro substituent on the benzothiazole ring was associated with enhanced in vitro antibacterial activity against Gram‑positive and Gram‑negative strains compared to the 6‑unsubstituted parent scaffold [1]. Although the study did not include the exact target compound, the conserved MSBT pharmacophore supports the inference that the 6‑Cl group in 942009-05-4 is a critical potency determinant relative to the des‑Cl analog (CAS 941884-12-4).

antibacterial SAR benzothiazole

Predicted Target‑Binding Profile Divergence (SEA Analysis)

Similarity Ensemble Approach (SEA) predictions based on the ChEMBL20 bioactivity corpus associate 942009-05-4 with MMP9 (matrix metalloproteinase‑9) and LIMK2 (LIM domain kinase 2), while the des‑Cl analog retrieves no significant SEA predictions in the same database [1]. The 6‑chloro substitution appears to shift the pharmacophore similarity toward these specific enzyme families, suggesting a differentiated polypharmacology profile that would not be recapitulated by the non‑chlorinated analog.

target prediction SEA MMP9 LIMK2

Purity and Sourcing Reliability as a Procurement Differentiator

942009-05-4 is commercially available with a guaranteed purity of ≥95% (Catalog No. CM1007916) . In contrast, many close structural analogs, including the des‑Cl comparator 941884-12-4, are often listed without explicit purity certificates from boutique suppliers, introducing batch‑to‑batch variability risks. For SAR campaigns, a certified purity threshold reduces the likelihood of false positives arising from active impurities.

purity specification quality control research supply

High-Value Research and Procurement Scenarios for 942009-05-4


Probing the Role of the 6‑Chloro Substituent in Benzothiazole‑Acetamide SAR Panels

Researchers constructing a matrix of benzothiazole‑acetamide analogs for systematic SAR exploration should include 942009-05-4 alongside its 6‑H (941884‑12‑4) and 6‑OCH₃ analogs. The 6‑Cl variant provides a unique combination of electron‑withdrawing character and increased lipophilicity (ΔlogP ≈ +1.2) that enables deconvolution of electronic vs. steric effects on target binding [1].

Antibacterial Lead‑Optimization Programs Targeting Gram‑Positive Pathogens

Based on class‑level evidence that 6‑chloro‑substituted methylsulfonyl‑benzothiazoles (MSBTs) exhibit enhanced antibacterial activity [1], 942009-05-4 is a suitable starting point for medicinal chemistry campaigns against drug‑resistant S. aureus and Enterococcus species. The confirmed ≥95% purity specification ensures that MIC determinations are not confounded by impurities.

Kinase‑Focused Chemical Biology Tool Compound Development

SEA predictions indicate a potential interaction fingerprint with MMP9 and LIMK2 that is absent in the des‑Cl comparator [1]. Chemical biologists seeking to develop selective LIMK2 or MMP9 probes can use 942009-05-4 as a scaffold‑hopping starting point, with the 6‑Cl and methylsulfonyl groups serving as vectors for further optimization.

Physicochemical Benchmarking in Drug‑Likeness Optimization Studies

With a tPSA of 66 Ų and logP of 5.63 [1], 942009-05-4 resides near the boundary of traditional drug‑likeness space. Pharmaceutical profiling groups can employ this compound as a reference for evaluating how incremental structural modifications (e.g., Cl→H, SO₂Me→SO₂NH₂) shift permeability, solubility, and metabolic stability parameters in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayers.

Quote Request

Request a Quote for N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.